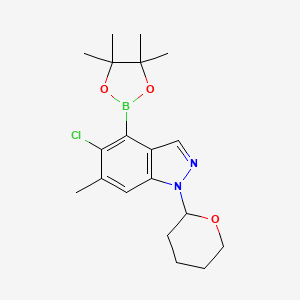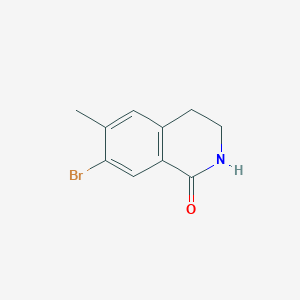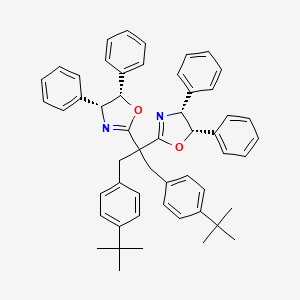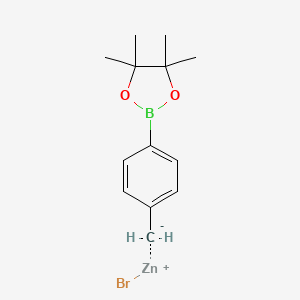
2-Bromo-2,2-difluoro-1-(4-hexylphenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-2,2-difluoro-1-(4-hexylphenyl)ethanone, also known as 2-BDFE, is a halogenated organic compound that has been studied extensively for its unique synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. This compound has been studied for its potential to be used in a variety of medical and scientific applications, including drug delivery, cancer therapy, and gene therapy.
Wissenschaftliche Forschungsanwendungen
2-Bromo-2,2-difluoro-1-(4-hexylphenyl)ethanone has been studied for its potential applications in a variety of scientific research fields. One of the most promising applications is in drug delivery, where the compound can be used to target specific cells or tissues in the body. The compound has also been studied for its potential to be used in cancer therapy, as it has been shown to have the ability to inhibit tumor growth. In addition, this compound has been studied as a potential gene therapy agent, as it has been shown to be able to induce gene expression in certain cell types.
Wirkmechanismus
The mechanism of action of 2-Bromo-2,2-difluoro-1-(4-hexylphenyl)ethanone is not yet fully understood. However, it is believed to act by targeting specific cell types and altering their gene expression. The compound has been shown to interact with both DNA and RNA, suggesting that it may be able to affect the expression of certain genes. In addition, this compound has been shown to interact with certain proteins, suggesting that it may be able to modulate their activity.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that the compound can inhibit cell proliferation, induce apoptosis, and alter gene expression. In vivo studies have also demonstrated that the compound can inhibit tumor growth and induce apoptosis in certain cell types. In addition, this compound has been shown to have anti-inflammatory and anti-oxidative properties, suggesting that it may be useful in the treatment of a variety of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-Bromo-2,2-difluoro-1-(4-hexylphenyl)ethanone in lab experiments include its high solubility in a variety of solvents, its low toxicity, and its ability to target specific cell types. The main limitation of using this compound in lab experiments is its relatively low yield, which can make it difficult to obtain sufficient amounts of the compound for experiments.
Zukünftige Richtungen
Future research on 2-Bromo-2,2-difluoro-1-(4-hexylphenyl)ethanone should focus on further elucidating its mechanism of action, studying its potential applications in drug delivery, cancer therapy, and gene therapy, and investigating its potential as an anti-inflammatory and anti-oxidative agent. Additionally, further research should be conducted to improve the yield of the compound in laboratory experiments and to explore its potential applications in other scientific fields.
Synthesemethoden
2-Bromo-2,2-difluoro-1-(4-hexylphenyl)ethanone is synthesized from 4-hexylphenyl bromide and 2,2-difluoroethanone. The reaction is catalyzed by a palladium-based catalyst, such as Pd(PPh3)4, in the presence of a base, such as Na2CO3. The reaction proceeds through a palladium-catalyzed oxidative addition of the bromide to the difluoroethanone, followed by a reductive elimination step to form the desired product.
Eigenschaften
IUPAC Name |
2-bromo-2,2-difluoro-1-(4-hexylphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrF2O/c1-2-3-4-5-6-11-7-9-12(10-8-11)13(18)14(15,16)17/h7-10H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAXYXEHYOSFQKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)C(=O)C(F)(F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrF2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

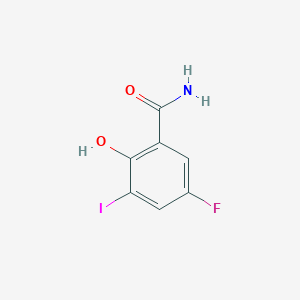
![(4R,4'R,5S,5'S)-2,2'-Cyclohexylidenebis[4,5-dihydro-4,5-diphenyloxazole], 98%, (99% ee)](/img/structure/B6294753.png)
![(4R,4'R,5S,5'S)-2,2'-Cyclopentylidenebis[4,5-dihydro-4,5-diphenyloxazole], 98%, (99% ee)](/img/structure/B6294759.png)
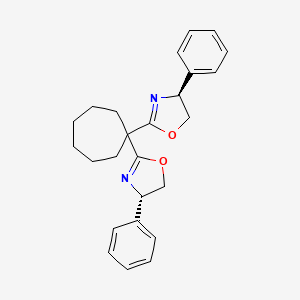
![(3aR,3a'R,8aS,8a'S)-2,2'-(Cyclobutane-1,1-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole)](/img/structure/B6294769.png)
